Product packaging for 1H-Pyrrolo[2,3-b]pyridin-6-ol(Cat. No.:CAS No. 55052-26-1)

1H-Pyrrolo[2,3-b]pyridin-6-ol

Cat. No.: B1365023
CAS No.: 55052-26-1
M. Wt: 134.14 g/mol
InChI Key: VTPUTFNXIXSCBT-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems

Fused heterocyclic systems are complex ring structures where two or more heterocyclic rings share one or more atoms. fiveable.me These molecular architectures are cornerstones in organic chemistry and are particularly prevalent in the design of biologically active compounds. fiveable.meijpsr.com The fusion of multiple rings, which can contain various heteroatoms like nitrogen, oxygen, and sulfur, creates unique three-dimensional shapes and electronic properties. fiveable.me This structural complexity allows for specific interactions with biological targets such as enzymes and receptors, making them highly valuable in pharmaceutical development. fiveable.memdpi.com

The synthesis of fused heterocycles is a significant area of research, with methods often designed to be highly efficient in terms of step- and atom-economy. sioc-journal.cn The versatility of these systems allows chemists to create large libraries of diverse derivatives that can be fine-tuned for specific biological applications, contributing significantly to the discovery of new medicines. fiveable.mesioc-journal.cn

Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Modern Chemical Biology and Medicinal Chemistry

The core structure of 1H-Pyrrolo[2,3-b]pyridin-6-ol is the 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole (B17877). This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds. nih.govresearchgate.net Its ability to act as a bioisostere of indole (B1671886)—mimicking its structure and function while potentially offering improved pharmacological properties—has made it a focal point in drug discovery. researchgate.net

The 7-azaindole moiety is a versatile building block known to interact with various biological targets. nih.govresearchgate.net Derivatives have shown a remarkable range of activities, including:

Kinase Inhibition: The scaffold is a key component in numerous kinase inhibitors, which are crucial in oncology. nih.govresearchgate.net For instance, derivatives have been developed as potent inhibitors of phosphoinositide 3-kinase (PI3K), Traf-2 and Nck-interacting kinase (TNIK), and Fibroblast Growth Factor Receptor (FGFR), all of which are implicated in cancer progression. nih.govacs.orgacs.orgrsc.org

Anticancer Agents: Beyond kinase inhibition, the 7-azaindole framework is explored for general cytotoxic and anti-proliferative effects against various tumor cell lines. researchgate.netresearcher.life

Immunomodulation: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as inhibitors of Janus Kinase 3 (JAK3), highlighting their potential in treating autoimmune diseases. jst.go.jpresearchgate.net

Antiviral and Antimicrobial Activity: The scaffold has also been incorporated into compounds with antiviral and antimicrobial properties. researchgate.net

The significance of this scaffold lies in its ability to form key hydrogen bonding interactions with protein targets, particularly in the hinge region of kinases. researchgate.net The nitrogen atom in the pyridine (B92270) ring provides an additional hydrogen bond acceptor site compared to indole, which can be exploited to enhance binding affinity and selectivity. acs.org Positions 1, 3, and 5 of the 7-azaindole ring are frequently modified to explore structure-activity relationships and optimize drug candidates. researchgate.netresearcher.life

Current Research Trajectories and Academic Relevance of this compound

Current research on this compound itself is primarily focused on its role as a key intermediate and building block in the synthesis of more complex, biologically active molecules. cymitquimica.com The presence of the hydroxyl group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures. cymitquimica.com

While direct biological activity data for this compound is not extensively published, the research trajectories of closely related analogs underscore its academic relevance. For example, the isomeric compound 1H-Pyrrolo[2,3-b]pyridin-5-ol is a known reagent used in the synthesis of potent VEGFR-2 inhibitors and is an intermediate in the synthesis of Venetoclax, a BCL-2 inhibitor used in cancer therapy. chemicalbook.com Furthermore, a fluorinated analog, 5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, is commercially available as a "Protein Degrader Building Block," indicating the utility of this specific scaffold in the development of proteolysis-targeting chimeras (PROTACs), a cutting-edge therapeutic modality. calpaclab.com

The academic interest in this compound is therefore driven by its potential to serve as a starting material for novel therapeutics. Research efforts are directed towards incorporating this nucleus into new chemical entities targeting a range of diseases, leveraging the established biological importance of the 7-azaindole scaffold.

Table: Chemical Compounds Mentioned

Compound Name Other Names/Scaffold
This compound 1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
1H-Pyrrolo[2,3-b]pyridine 7-Azaindole
1H-Pyrrolo[2,3-b]pyridin-5-ol
5-fluoro-1H-Pyrrolo[2,3-b]pyridin-6-ol
Venetoclax

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1365023 1H-Pyrrolo[2,3-b]pyridin-6-ol CAS No. 55052-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPUTFNXIXSCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468055
Record name 1H-Pyrrolo[2,3-b]pyridin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55052-26-1
Record name 1,7-Dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55052-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridin-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridin 6 Ol and Its Analogs

Pyrrolo Annelation Strategies for the 1H-Pyrrolo[2,3-b]pyridine Core

The construction of the bicyclic 7-azaindole (B17877) framework is paramount and typically involves the annelation (fusion) of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold. researchgate.net Classical indole (B1671886) syntheses have been adapted for this purpose, though the electron-withdrawing nature of the pyridine nitrogen often necessitates modified conditions compared to their carbocyclic benzene (B151609) counterparts. nsf.govresearchgate.net

Modified Madelung and Fischer Syntheses in 1H-Pyrrolo[2,3-b]pyridine Construction

Traditional indole syntheses, such as the Madelung and Fischer methods, remain relevant for constructing the 7-azaindole core, albeit with necessary modifications to overcome the reduced reactivity of pyridine-based precursors. researchgate.net

The Madelung synthesis , which involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine, has been applied to the synthesis of 7-azaindoles. researchgate.netwikipedia.org The reaction typically requires a strong base, such as sodium or potassium alkoxide, and high temperatures (200–400 °C). wikipedia.org However, these vigorous conditions can limit the scope and functional group tolerance of the reaction. Modified Madelung approaches have been developed to address these limitations. For instance, Wibberley described the synthesis of 2-substituted 7-azaindoles from the corresponding N-acyl-2-amino-3-methylpyridines. researchgate.net

The Fischer indole synthesis is a widely used method that proceeds via the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgalfa-chemistry.com In the context of 7-azaindoles, the starting materials are 2-pyridylhydrazones, formed by the condensation of 2-pyridylhydrazine with an appropriate aldehyde or ketone. researchgate.net The cyclization is often promoted by catalysts like polyphosphoric acid or zinc chloride. researchgate.netwikipedia.org The mechanism involves the formation of the hydrazone, tautomerization to an enehydrazine, a nih.govnih.gov-sigmatropic rearrangement, and subsequent loss of ammonia (B1221849) to form the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com A significant challenge in the Fischer synthesis of 7-azaindoles is the deactivating effect of the pyridine ring nitrogen, which can hinder the electrophilic cyclization step. researchgate.net

Synthesis MethodStarting MaterialsKey Reagents & ConditionsAdvantagesLimitations & Challenges
Modified Madelung N-acyl-2-amino-3-methylpyridineStrong base (e.g., NaNH₂, NaOR), high temperatureDirect formation of the bicyclic coreHarsh reaction conditions, limited substrate scope
Fischer Synthesis 2-Pyridylhydrazine, Aldehyde or KetoneAcid catalyst (e.g., Polyphosphoric acid, ZnCl₂)Versatile for various substitutionsDeactivation by pyridine ring, potential for side reactions

Cyclocondensation Reactions for Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives

Cyclocondensation reactions provide a powerful and often modular approach to constructing the 7-azaindole skeleton. These methods involve the reaction of two or more components in a sequence that culminates in ring formation.

One effective strategy involves the reaction of substituted 2-aminopyrroles with 1,3-dicarbonyl compounds or their equivalents. For example, new 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized through the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with reagents like acetylacetone (B45752) or malononitrile (B47326) in the presence of an acid catalyst. researchgate.net The reaction mechanism is believed to proceed through an initial addition of the pyrrole amino group to a carbonyl or cyano group, followed by an intramolecular cyclization and dehydration or elimination to afford the fused pyridine ring. researchgate.net

Another notable approach is a variation of the Chichibabin reaction. The condensation of 2-fluoro-3-picoline with benzonitrile, mediated by a strong base like lithium diisopropylamide (LDA), yields 2-phenyl-7-azaindole. nih.gov This reaction proceeds through the metalation of the picoline methyl group, nucleophilic addition to the nitrile, and subsequent intramolecular cyclization with the elimination of the fluoride (B91410) ion to form the pyrrole ring. nih.gov

Reactant AReactant BCatalyst/ConditionsProduct Type
2-Amino-1H-pyrrole-3-carbonitrileAcetylacetoneAcetic acid, HCl, reflux4-Amino-5-acetyl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative
2-Amino-1H-pyrrole-3-carbonitrileMalononitrileAcetic acid, HCl, reflux4,6-Diamino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative
2-Fluoro-3-picolineBenzonitrileLithium diisopropylamide (LDA), -40 °C2-Phenyl-1H-pyrrolo[2,3-b]pyridine

Functionalization and Derivatization Approaches Towards 1H-Pyrrolo[2,3-b]pyridin-6-ol

Once the 7-azaindole core is established, subsequent functionalization is required to introduce specific substituents, such as the hydroxyl group at the C-6 position to yield this compound.

Conversion of Halogenated Pyrrolopyridine Precursors (e.g., 6-chloro-7-azaindole) to Hydroxylated Species

Halogenated 7-azaindoles are versatile precursors for introducing a variety of functional groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions. The conversion of a 6-halo-7-azaindole to this compound is a key transformation. While direct nucleophilic aromatic substitution of a chloro group with hydroxide (B78521) can be challenging, metal-catalyzed hydroxylation offers an efficient alternative.

A well-documented method for a related isomer involves the copper-catalyzed hydroxylation of a bromo-substituted 7-azaindole. chemicalbook.com This methodology can be applied to the synthesis of the 6-hydroxy derivative. For example, the reaction of a 6-bromo-7-azaindole precursor with a hydroxide source, such as lithium hydroxide, in the presence of a copper(I) or copper(II) catalyst and a suitable ligand, can furnish the desired this compound.

Representative Copper-Catalyzed Hydroxylation:

Substrate: 1-Triisopropylsilyl-5-bromo-7-azaindole

Reagents: Lithium hydroxide monohydrate

Catalyst System: Copper acetylacetonate (B107027) (Cu(acac)₂)

Solvent: Dimethyl sulfoxide (B87167) (DMSO) and water

Conditions: 100 °C

Outcome: Formation of the corresponding 5-hydroxy-7-azaindole derivative. chemicalbook.com

This type of reaction provides a direct route to hydroxylated azaindoles from readily available halogenated intermediates.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted 1H-Pyrrolo[2,3-b]pyridine Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems, including 7-azaindoles. nih.govosi.lv Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the precise introduction of carbon-based substituents onto the azaindole core, enabling the synthesis of a vast array of complex derivatives. nih.govmdpi.com These reactions are fundamental not only for late-stage functionalization but also for constructing the core itself. For instance, a Sonogashira coupling between an amino-halopyridine and a terminal alkyne, followed by an acid-catalyzed ring closure, is a common strategy for building the 7-azaindole framework. nih.gov

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron species and an organic halide, is particularly powerful for the regioselective functionalization of 7-azaindoles. nih.gov The success and selectivity of the reaction are highly dependent on the choice of catalyst, ligand, base, and the relative reactivity of the halogen leaving groups (I > Br > Cl). nih.gov

In dihalogenated 7-azaindole systems, remarkable chemoselectivity can be achieved. For instance, in a 2-iodo-4-chloro-pyrrolopyridine intermediate, the Suzuki-Miyaura coupling occurs preferentially at the more reactive C-2 iodo position, leaving the C-4 chloro position intact for subsequent transformations. nih.gov This regioselectivity is crucial for the ordered construction of multi-substituted derivatives.

Recent studies have established efficient one-pot methods for the diarylation of 7-azaindoles. A Pd₂dba₃/SPhos catalyzed reaction has been used for the selective synthesis of C3-monoaryl and C3,C6-diaryl 7-azaindoles from a 6-chloro-3-iodo-N-protected precursor, demonstrating precise control over the coupling sites. researchgate.net

SubstrateBoronic Acid/EsterCatalyst / LigandBase / SolventPosition(s) FunctionalizedProduct YieldReference
4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃ / Dioxane:waterC-2- nih.gov
4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine(4-Methoxyphenyl)boronic acidPd₂(dba)₃K₂CO₃ / Dioxane:waterC-2- nih.gov
6-Chloro-3-iodo-1-(PMB)-1H-pyrrolo[2,3-b]pyridine(4-Fluorophenyl)boronic acidPd₂dba₃ / SPhosK₃PO₄ / Toluene (B28343):waterC-387% researchgate.net
3-Aryl-6-chloro-1-(PMB)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂dba₃ / SPhosK₃PO₄ / Toluene:waterC-688% researchgate.net

SEM = (2-(trimethylsilyl)ethoxy)methyl; PMB = p-methoxybenzyl

These advanced synthetic strategies highlight the versatility of modern organic chemistry in accessing complex heterocyclic molecules like this compound and its analogs, paving the way for further exploration of their chemical and biological properties.

Buchwald-Hartwig Amination in 1H-Pyrrolo[2,3-b]pyridine Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis, offering a versatile and efficient route to a wide range of amino-substituted aromatic and heteroaromatic compounds. Its application in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives is particularly valuable for introducing amino functionalities onto the azaindole core, which can be challenging using traditional methods like nucleophilic aromatic substitution. wikipedia.orgorganic-chemistry.org

The reaction typically involves the coupling of an aryl or heteroaryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. nih.gov

A key challenge in the Buchwald-Hartwig amination of halo-7-azaindoles is the presence of the unprotected N-H group in the pyrrole ring, which can potentially interfere with the catalytic cycle. However, simple and efficient procedures have been developed for the Pd-catalyzed cross-coupling of primary and secondary amines with halo-7-azaindoles, where the reaction proceeds selectively at the halogenated position of the pyridine ring. nih.govresearchgate.netmit.edu

One successful strategy involved a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination with a secondary amine at the C-4 position. nih.gov This highlights the ability to perform sequential cross-coupling reactions on di-halogenated 7-azaindole scaffolds.

The reaction conditions for the Buchwald-Hartwig amination of halo-7-azaindoles have been optimized, with various palladium precatalysts and ligands demonstrating high efficacy. For instance, the use of palladium precatalysts allows for facile reactions under mild conditions with a broad scope of aliphatic and aromatic amines. nih.govresearchgate.net

Below is a table summarizing representative examples of the Buchwald-Hartwig amination for the synthesis of amino-substituted 7-azaindole derivatives.

Aryl HalideAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
4-Chloro-1H-pyrrolo[2,3-b]pyridineMorpholinePd(OAc)₂ / RuPhosLiHMDSToluene10094 organic-chemistry.org
4-Chloro-1H-pyrrolo[2,3-b]pyridineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene8085 organic-chemistry.org
5-Bromo-1H-pyrrolo[2,3-b]pyridinePiperidinePd(OAc)₂ / SPhosK₃PO₄Dioxane11078 nih.gov
2-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridineN-MethylbenzylaminePd₂(dba)₃ / XPhosNaOtBuToluene10065 nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org The application of these principles to the synthesis of pharmaceutically important molecules like this compound is of growing importance. Several sustainable approaches have been explored for the synthesis of the 7-azaindole scaffold.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. mdpi.comnih.gov The synthesis of 7-azaindole derivatives has been shown to be significantly accelerated by microwave heating. For instance, a robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles was developed where microwave heating dramatically accelerated the penultimate epoxide-opening-cyclization-dehydration sequence. organic-chemistry.org An iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation provides a rapid and economical route to a diverse range of 7-azaindoles. nih.gov

Use of Greener Catalysts and Solvents: The reliance on palladium, a precious and toxic metal, is a drawback of many cross-coupling reactions. The development of catalysts based on more abundant and less toxic metals is a key goal of green chemistry. Iron-catalyzed reactions for the synthesis of 7-azaindoles represent a more sustainable alternative. nih.gov

The use of environmentally benign solvents is another important aspect of green chemistry. While many cross-coupling reactions are performed in organic solvents like toluene or dioxane, the development of reactions in greener solvents such as water is highly desirable. A silver-catalyzed intramolecular cyclization of acetylenic free amines to afford 7-azaindoles has been successfully performed in water, highlighting the potential for aqueous-phase synthesis. organic-chemistry.org

One-Pot and Multi-Component Reactions: One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. A green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, which share a similar bicyclic core with 7-azaindoles, was achieved through a one-pot three-component reaction. scielo.org.mx A novel one-pot method for the selective synthesis of 7-azaindoles and 7-azaindolines from readily available starting materials has also been developed. rsc.org

The following table summarizes some green and sustainable approaches to the synthesis of 7-azaindole derivatives.

MethodologyKey FeaturesExample ReactionReference
Microwave-Assisted SynthesisReduced reaction times, increased yieldsIron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes nih.gov
Alternative CatalysisUse of abundant, less toxic metalsIron-catalyzed synthesis of 7-azaindoles nih.gov
Aqueous SynthesisUse of water as a green solventSilver-catalyzed on-water intramolecular cyclization of acetylenic free amines organic-chemistry.org
One-Pot SynthesisStep and atom economy, reduced wasteSelective synthesis of 7-azaindoles from 2-fluoro-3-methylpyridine (B30981) and arylaldehydes rsc.org

Elucidation of Reaction Mechanisms and Derivatization Pathways of 1h Pyrrolo 2,3 B Pyridin 6 Ol

Electrophilic Aromatic Substitution Reactivity of the 1H-Pyrrolo[2,3-b]pyridine Moiety

The 1H-pyrrolo[2,3-b]pyridine system contains two fused aromatic rings: an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring. Consequently, electrophilic aromatic substitution (SEAr) overwhelmingly occurs on the pyrrole moiety. For the unsubstituted 7-azaindole (B17877), electrophilic attack is highly regioselective, favoring the C3 position. This preference is attributed to the ability of the pyrrole nitrogen to stabilize the cationic Wheland intermediate through resonance, which is more effective for attack at C3 than at C2.

The presence of a hydroxyl group at the C6 position on the pyridine ring introduces a powerful activating, ortho-, para-directing group. This substituent is expected to increase the electron density of the pyridine ring, particularly at the C5 and C7 positions. However, the inherent high reactivity of the C3 position in the pyrrole ring typically dominates. Therefore, while the 6-hydroxy group activates the entire scaffold, electrophilic substitution is generally still anticipated to occur primarily at the C3 position. Competition from substitution at the C5 position (ortho to the hydroxyl group) may be observed under certain conditions, potentially leading to mixtures of products.

Regiospecific Nitration and Nitrosation Studies

Studies on the parent 1H-pyrrolo[2,3-b]pyridine have shown that nitration and nitrosation reactions proceed with high regioselectivity to yield 3-substituted products. rsc.org For instance, treatment of 7-azaindole with nitric acid in sulfuric acid or with nitrous acid leads to the formation of 3-nitro-1H-pyrrolo[2,3-b]pyridine and 3-nitroso-1H-pyrrolo[2,3-b]pyridine, respectively.

For 1H-pyrrolo[2,3-b]pyridin-6-ol, the 6-hydroxy group would further activate the ring system towards these electrophiles. While the primary product is still expected to be the 3-nitro derivative due to the powerful directing effect of the pyrrole moiety, the activating nature of the hydroxyl group may necessitate milder reaction conditions to prevent over-reaction or degradation. The potential for nitration at the C5 position, ortho to the activating hydroxyl group, cannot be entirely discounted, especially if the C3 position is sterically hindered.

Directed Halogenation Reactions (Bromination, Iodination)

Halogenation of the 1H-pyrrolo[2,3-b]pyridine core is a well-established method for introducing a versatile handle for further functionalization. Electrophilic bromination and iodination of the parent scaffold occur preferentially at the C3 position. rsc.org Various reagents can be employed to achieve these transformations, including N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS).

In the case of this compound, the strong activation by the hydroxyl group would facilitate halogenation. The C3 position remains the most probable site of attack. However, the ortho-directing effect of the C6-OH group could lead to the formation of a 5-halo-1H-pyrrolo[2,3-b]pyridin-6-ol byproduct or even a di-halogenated product (e.g., 3,5-dibromo) under more forcing conditions. The choice of solvent and halogenating agent would be critical in controlling the regioselectivity of this transformation.

Examples of Halogenation on the 7-Azaindole Scaffold
SubstrateReagentPosition of HalogenationProductReference
1H-Pyrrolo[2,3-b]pyridineN-Bromosuccinimide (NBS)C33-Bromo-1H-pyrrolo[2,3-b]pyridineGeneral Reactivity
1H-Pyrrolo[2,3-b]pyridineN-Iodosuccinimide (NIS)C33-Iodo-1H-pyrrolo[2,3-b]pyridine rsc.org
6-Chloro-7-azaindoleN-Iodosuccinimide (NIS)C36-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine acs.org
7-Azaindole N-oxidePOCl₃C66-Chloro-1H-pyrrolo[2,3-b]pyridine acs.org

Reactivity with Mannich Bases

The Mannich reaction provides an effective route for the aminomethylation of the 7-azaindole core, typically at the C3 position. rsc.org This reaction involves an electrophilic substitution with a pre-formed Eschenmoser's salt or an in situ generated iminium ion from formaldehyde and a secondary amine. The resulting 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine derivatives are valuable intermediates in medicinal chemistry. Given the high nucleophilicity of the C3 position in this compound, this reaction is expected to proceed readily, yielding the corresponding 3-aminomethylated product.

Nucleophilic Substitution and Rearrangement Processes on 1H-Pyrrolo[2,3-b]pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) on the 1H-pyrrolo[2,3-b]pyridine scaffold is challenging due to the electron-rich nature of the ring system. However, when the pyridine ring is substituted with a good leaving group (e.g., a halogen) and activated by electron-withdrawing groups, SNAr can occur. The reaction preferentially takes place at the C4 and C6 positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the pyridine nitrogen atom.

For this compound, the presence of the electron-donating hydroxyl group at C6 would strongly deactivate the pyridine ring towards nucleophilic attack, making standard SNAr reactions at this position highly improbable. Nucleophilic substitution would therefore require prior conversion of the hydroxyl group into a better leaving group, such as a tosylate or triflate. Alternatively, functionalization at other positions, such as C4, would be a more viable strategy. For example, a 4-halo-1H-pyrrolo[2,3-b]pyridin-6-ol derivative could potentially undergo SNAr with various nucleophiles.

Metal-Catalyzed Functionalization of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 1H-pyrrolo[2,3-b]pyridine core, enabling the formation of C-C, C-N, and C-O bonds. These reactions typically utilize a halo-substituted azaindole as the electrophilic partner. Given the outcomes of halogenation reactions (Section 3.1.2), 3-halo and 5-halo derivatives of this compound would be key precursors for these transformations. The hydroxyl group may require protection (e.g., as a methoxy or benzyloxy ether) depending on the reaction conditions.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs a halo-azaindole with a boronic acid or ester to form C-C bonds. It has been widely used to introduce aryl and heteroaryl substituents at various positions of the 7-azaindole ring. acs.org

Heck Reaction: This allows for the vinylation of halo-azaindoles, providing access to styrenyl and other alkenyl derivatives.

Sonogashira Coupling: This reaction is used to couple terminal alkynes with halo-azaindoles, forming C(sp)-C(sp²) bonds, a valuable transformation for extending the molecular framework. mdpi.comnih.gov

Buchwald-Hartwig Amination: This provides a route to C-N bond formation by coupling halo-azaindoles with a wide range of primary and secondary amines.

Examples of Metal-Catalyzed Cross-Coupling Reactions on the 7-Azaindole Scaffold
Reaction TypeSubstrateCoupling PartnerCatalyst System (Example)Product TypeReference
Suzuki-Miyaura3-Iodo-6-chloro-7-azaindoleArylboronic acidPd(dppf)Cl₂ / K₂CO₃3-Aryl-6-chloro-7-azaindole acs.org
Sonogashirao-HaloaminopyridineTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Base7-Azaindole (via cyclization) mdpi.comnih.gov
Buchwald-Hartwig4-Chloro-7-azaindole derivativeSecondary AmineRuPhos Pd G2 / NaOtBu4-Amino-7-azaindole derivative nih.gov
Hecko-IodoarylamineAllyl acetatePd(OAc)₂ / LiCl / K₂CO₃2-Methyl-7-azaindole mdpi.com

Investigations into Ring Expansion Reactions of 1H-Pyrrolo[2,3-b]pyridine

Ring expansion reactions offer a pathway to novel heterocyclic systems from the 1H-pyrrolo[2,3-b]pyridine scaffold. A notable example involves the reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and a strong base (e.g., potassium hydroxide). This reaction proceeds via a dichlorocarbene addition to the pyrrole ring, followed by rearrangement to afford a ring-expanded 1,8-naphthyridine derivative. rsc.org This transformation highlights the potential of the pyrrole moiety within the 7-azaindole system to undergo cycloadditions that can lead to skeletal reorganization. The applicability of this reaction to this compound has not been reported, and the influence of the hydroxyl group on the stability of the intermediates and the reaction outcome would require specific investigation.

Advanced Spectroscopic and Analytical Characterization of 1h Pyrrolo 2,3 B Pyridin 6 Ol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1H-Pyrrolo[2,3-b]pyridin-6-ol in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon atoms can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for this compound would include two broad singlets for the N-H and O-H protons, the chemical shifts of which are highly dependent on solvent and concentration. The aromatic region would display signals for the four protons on the bicyclic ring system. The introduction of the hydroxyl group at the C6 position significantly influences the electronic environment of the pyridine (B92270) ring compared to the parent 7-azaindole (B17877). The electron-donating effect of the -OH group is expected to cause an upfield shift (to a lower ppm value) for the ortho (H5) and para (H7, if it were present) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to show seven distinct signals corresponding to the seven carbon atoms of the pyrrolopyridine core. The C6 carbon, being directly attached to the electronegative oxygen atom, would appear significantly downfield. Conversely, the ortho (C5) and para (C7a) carbons are expected to be shifted upfield due to the resonance-donating effect of the hydroxyl group.

2D NMR Techniques: To unambiguously assign the signals predicted in the 1D spectra, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons, confirming the connectivity of H2-H3 and H4-H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals C2, C3, C4, and C5.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for assigning quaternary carbons and piecing together the molecular framework. Key expected correlations would include the N-H proton to carbons C2, C3a, and C7a, and the H5 proton to C3a, C4, and C7. Crucially, correlations from the O-H proton to C5, C6, and C7 would confirm the position of the hydroxyl group.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the known data for 7-azaindole and typical substituent effects. Actual experimental values may vary based on solvent and other conditions.

PositionExpected ¹H Chemical Shift (δ, ppm)MultiplicityExpected ¹³C Chemical Shift (δ, ppm)
1 (N-H)~11.5 - 12.5br s-
2~7.3 - 7.5dd~127 - 129
3~6.4 - 6.6dd~100 - 102
3a--~128 - 130
4~7.7 - 7.9d~114 - 116
5~6.6 - 6.8d~108 - 110
6--~150 - 155
6 (O-H)~9.0 - 10.0br s-
7~7.8 - 8.0s~142 - 144
7a--~145 - 148

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula.

For this compound (C₇H₆N₂O), the theoretical monoisotopic mass of the molecular ion [M]⁺˙ is 134.04801 Da. An experimental HRMS measurement within a few parts per million (ppm) of this value would confirm the molecular formula.

Analysis of the fragmentation pattern, typically using electron ionization (EI), provides structural information that complements NMR data. The stable aromatic pyrrolopyridine ring is expected to be the most abundant ion (the molecular ion peak). Plausible fragmentation pathways for this structure would involve characteristic losses of small, stable neutral molecules.

Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds, leading to a fragment ion [M - CO]⁺˙.

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for nitrogen-containing heterocyclic rings (both pyrrole (B145914) and pyridine), resulting in a fragment ion [M - HCN]⁺˙.

Sequential Losses: Subsequent fragmentation could involve the loss of HCN from the [M - CO]⁺˙ fragment, or vice versa.

Table 2: Predicted HRMS Data and Plausible Fragments for this compound

Ion / FragmentFormulaCalculated m/z
[M]⁺˙[C₇H₆N₂O]⁺˙134.0480
[M - H]⁺[C₇H₅N₂O]⁺133.0402
[M - CO]⁺˙[C₆H₆N₂]⁺˙106.0531
[M - HCN]⁺˙[C₆H₅NO]⁺˙107.0371
[M - CO - HCN]⁺˙[C₅H₄N]⁺78.0344

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to the vibrations of its N-H, O-H, C-H, C=C, C=N, and C-O bonds.

O-H and N-H Stretching: The spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group, with the broadening indicative of intermolecular hydrogen bonding. A sharper, distinct peak for the pyrrole N-H stretch is also expected in this region, typically around 3400-3300 cm⁻¹.

Aromatic C-H Stretching: Absorption bands corresponding to the stretching of sp² C-H bonds on the aromatic rings will appear just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).

Ring Stretching: The fingerprint region will contain a series of sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹, which are characteristic of the C=C and C=N stretching vibrations within the fused aromatic ring system.

C-O Stretching: A strong absorption band due to the C-O stretching of the phenolic hydroxyl group is expected to appear in the range of 1260-1180 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (O-H)Stretch, H-bonded3400 - 3200Strong, Broad
Pyrrole Amine (N-H)Stretch3400 - 3300Medium, Sharp
Aromatic C-HStretch3100 - 3050Medium to Weak
Aromatic RingC=C and C=N Stretch1650 - 1400Medium to Strong
Phenolic C-OStretch1260 - 1180Strong
Aromatic C-HOut-of-plane Bend900 - 675Strong

X-ray Crystallography for Definitive Solid-State Structural Determination

While a crystal structure for this compound has not been reported, X-ray crystallography would provide the most definitive proof of its molecular structure in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions.

Based on the structures of the parent 7-azaindole and its derivatives, it is highly probable that this compound would form centrosymmetric dimers in the solid state. nih.gov This dimerization is driven by a pair of strong N-H···N hydrogen bonds, where the pyrrole N-H of one molecule acts as the hydrogen bond donor to the pyridine nitrogen (N7) of a second molecule, and vice versa.

Furthermore, the presence of the 6-hydroxyl group introduces additional hydrogen bonding capabilities. The -OH group can act as both a hydrogen bond donor and an acceptor, leading to the formation of more extended and robust supramolecular architectures, such as chains or sheets, potentially involving O-H···N or O-H···O interactions with adjacent molecules. This would significantly influence the compound's melting point, solubility, and polymorphism.

Application of Hyphenated Analytical Techniques in the Characterization of this compound

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex matrices, such as during reaction monitoring or in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for the analysis of this compound.

Separation: Reversed-phase high-performance liquid chromatography (HPLC) would be employed for separation, likely using a C18 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency.

Detection: The mass spectrometer detector provides high sensitivity and selectivity. Using electrospray ionization (ESI) in positive ion mode, the compound would be detected as its protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight (135.0558). This allows for the confirmation of the compound's identity and its quantification even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be used, but would likely require derivatization. The presence of two active hydrogen atoms (on the N-H and O-H groups) makes the molecule polar and prone to thermal degradation at high temperatures. To improve its volatility and thermal stability for GC analysis, the compound could be derivatized, for example, through silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to protect the active functional groups.

Computational Chemistry Approaches for 1h Pyrrolo 2,3 B Pyridin 6 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 1H-Pyrrolo[2,3-b]pyridin-6-ol, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors. The 7-azaindole (B17877) scaffold is a crucial component in the design of various analogs.

The electronic properties of the parent 7-azaindole scaffold, which forms the core of this compound, have been a subject of interest in computational studies. DFT calculations, often at the B3LYP level with a 6-311G(d,p) basis set, are employed to determine chemical properties such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) rsc.org. The introduction of a hydroxyl group at the 6-position is expected to significantly modulate the electronic landscape of the 7-azaindole core. The -OH group, being an electron-donating group, would likely increase the electron density on the pyridine (B92270) ring, thereby influencing the molecule's reactivity and intermolecular interactions.

Reactivity profiles derived from DFT calculations can predict the most probable sites for electrophilic and nucleophilic attack. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, DFT studies help in understanding how different substituents affect these electronic parameters, which in turn correlates with their biological activity.

ParameterDescriptionTypical Computational Method
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron.DFT (e.g., B3LYP/6-31G)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron.DFT (e.g., B3LYP/6-31G)
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Calculated from HOMO and LUMO energies
Electron Density Distribution of electrons in the molecule; identifies electron-rich and electron-poor regions.DFT calculations
Reactivity Descriptors Chemical potential (μ), hardness (η), and electrophilicity index (ω); provide insights into global reactivity.Calculated from HOMO and LUMO energies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound Systems

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide valuable information on the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.

MD simulations can reveal the preferred conformations of the molecule in different environments. For instance, the orientation of the hydroxyl group and its ability to form intramolecular hydrogen bonds can be investigated. The conformational landscape of a molecule is crucial for its biological activity, as it dictates how it can fit into the binding site of a target protein.

Furthermore, MD simulations are instrumental in studying the intermolecular interactions of this compound. The 7-azaindole scaffold is known to form specific hydrogen bonding patterns. For example, in a study of 7-azaindole derivatives targeting the SARS-CoV-2 spike protein, MD simulations revealed that the 7-azaindole hydrogen atom forms a stable hydrogen bond with backbone atoms of specific amino acid residues nih.gov. The hydroxyl group at the 6-position of this compound would introduce an additional site for hydrogen bonding, potentially enhancing its binding affinity to biological targets. These simulations can quantify the stability of such interactions over time, providing a dynamic picture of the binding event. The pyridine ring of the 7-azaindole can also engage in pi-pi stacking interactions with aromatic residues in a protein's active site nih.gov.

Quantum Chemical Calculations for Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic transitions.

For the 7-azaindole scaffold, computational studies have been performed to predict its electron spectra, including UV absorption. These calculations help in assigning the observed experimental spectral bands to specific electronic transitions. The introduction of a hydroxyl group at the 6-position would be expected to cause a shift in the absorption maxima (a chromophoric effect) due to its influence on the electronic structure.

Vibrational frequencies can be calculated using DFT methods. These theoretical spectra, when compared with experimental FT-IR and FT-Raman data, allow for a detailed assignment of the vibrational modes of the molecule. This can be particularly useful for identifying characteristic vibrations of the pyrrolo-pyridine core and the hydroxyl group, and how these vibrations are affected by intermolecular interactions such as hydrogen bonding.

Spectroscopic PropertyDescriptionCommon Computational Method
UV-Vis Absorption Wavelengths of maximum absorption (λmax) and corresponding electronic transitions.TD-DFT
Infrared (IR) Frequencies Frequencies of vibrational modes that are IR active.DFT (e.g., B3LYP/6-311++G(d,p))
Raman Activities Intensities of vibrational modes that are Raman active.DFT (e.g., B3LYP/6-311++G(d,p))
NMR Chemical Shifts Prediction of 1H and 13C chemical shifts.GIAO method with DFT

Molecular Docking and Ligand-Target Interaction Analysis of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have been the subject of numerous molecular docking studies against various therapeutic targets, including kinases and other enzymes ajchem-a.com. For instance, a study on 7-azaindole derivatives as inhibitors of the DEAD-box helicase DDX3 involved molecular docking to understand their binding efficacy nih.gov. The docking results showed that the 7-azaindole core could form key hydrogen bonds and π-interactions within the binding pocket, contributing to a good docking score nih.gov.

For this compound derivatives, molecular docking can be used to screen for potential biological targets and to design novel analogs with improved binding affinities. The presence of the 6-hydroxyl group can introduce an additional hydrogen bond donor/acceptor, which could significantly enhance the binding affinity and selectivity for a particular target. The analysis of the docked poses allows for a detailed examination of the ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for understanding the structure-activity relationship (SAR).

Target ProteinPDB IDKey Interacting Residues (Example)Type of InteractionReference
DDX3 2I4ITyr200, Arg202π-interactions, Hydrogen bonds nih.gov
Trk A 4aojNot specifiedNot specified ingentaconnect.com
TNIK 2X7FNot specifiedFavorable interactions
V600E-BRAF Not specifiedTRP531H-bonds, Hydrophobic interactions, π-π interactions ajchem-a.com

In Silico Pharmacokinetic and Pharmacodynamic Modeling for this compound Analogs

In silico pharmacokinetic (PK) and pharmacodynamic (PD) modeling involves the use of computational methods to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their therapeutic effects. These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties.

For analogs of this compound, various ADMET parameters can be predicted using a range of computational models. These models are often based on quantitative structure-property relationships (QSPR) and can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. For example, in silico ADME and toxicity studies have been conducted on novel indole (B1671886) derivatives to assess their drug-likeness.

Pharmacodynamic modeling can be approached through techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to correlate the 3D properties of a series of molecules with their biological activities ingentaconnect.com. These models can provide valuable insights into the structural features that are important for the desired pharmacological effect and can guide the design of more potent analogs of this compound. Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have utilized 3D-QSAR to develop models with strong reliability for predicting anticancer activity .

ADMET PropertyDescriptionImportance in Drug Discovery
Absorption The process by which a drug enters the bloodstream.Determines bioavailability after oral administration.
Distribution The reversible transfer of a drug from one location to another within the body.Affects the drug's concentration at the target site.
Metabolism The chemical alteration of a drug by the body.Influences the drug's half-life and potential for drug-drug interactions.
Excretion The removal of the drug and its metabolites from the body.Determines the duration of action and potential for accumulation.
Toxicity The potential of a drug to cause adverse effects.A critical factor for drug safety.

Mechanistic Investigations of 1h Pyrrolo 2,3 B Pyridin 6 Ol in Biological Systems

Molecular Target Identification and Validation for 1H-Pyrrolo[2,3-b]pyridin-6-ol Derivatives

The therapeutic potential of compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, the core structure of this compound, has been explored through the identification and validation of their molecular targets. A significant focus of this research has been on the inhibition of protein kinases, which are crucial regulators of cellular functions and are often dysregulated in various diseases, including cancer.

Protein Kinase Inhibition by this compound Analogs

Analogs built upon the 1H-pyrrolo[2,3-b]pyridine core have demonstrated inhibitory activity against several key protein kinases implicated in oncogenesis and immune responses. Structure-activity relationship (SAR) studies have guided the modification of this scaffold to achieve potent and selective inhibition of specific kinase targets.

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in the progression of various tumors, making FGFRs an attractive target for cancer therapy. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. nih.govresearchgate.netacs.org Through structure-based design, modifications to the 1H-pyrrolo[2,3-b]pyridine motif have led to the identification of potent pan-FGFR inhibitors. nih.gov For instance, the optimization of an initial lead compound resulted in the derivative 4h , which exhibited significantly improved inhibitory activity against FGFR1–4. nih.govresearchgate.netacs.org This compound, with its low molecular weight, is considered a promising lead for further development. nih.govresearchgate.net In another study, pyrrolo[2,3-b]pyridine-3-one derivatives were synthesized and evaluated as irreversible FGFR4 inhibitors, with derivative 25 showing excellent enzymatic inhibitory activity. researchgate.net

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs against FGFR Kinases

Compound Target Kinase IC50 (nM)
4h FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

| 25 | FGFR4 | 51.6 |

FMS-like Tyrosine Kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family, and its overexpression, particularly due to internal tandem duplication (ITD) mutations, is strongly correlated with acute myeloid leukemia (AML). koreascience.kr This has made the development of small molecule FLT3 inhibitors an effective strategy for AML treatment. koreascience.kr Researchers have designed and synthesized two series of 1H-pyrrolo[2,3-b]pyridine derivatives to target the hydrophobic back pocket of FLT3. koreascience.kr Among these, compound CM5 showed significant inhibition of both FLT3 and its mutated form, FLT3-ITD. koreascience.kr Furthermore, CM5 demonstrated potent activity against human AML cell lines (MOLM-13 and MV4-11) that harbor the FLT3-ITD mutation. koreascience.kr

Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs against FLT3

Compound Target Inhibition (%) at 1 µM Cell Line IC50 (µM)
CM5 FLT3 57.72% MOLM-13 0.75

Janus kinases (JAKs) play a crucial role in modulating inflammatory and immune responses. researchgate.netnih.gov Specifically, JAK3 has been identified as a therapeutic target for immune diseases. researchgate.net A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as novel immunomodulators targeting JAK3. researchgate.net Chemical modifications of the scaffold, such as the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, led to a significant increase in JAK3 inhibitory activity. researchgate.netgoogle.com Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. researchgate.netgoogle.com Further optimization studies led to compound 31 , a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, which also exhibited potent JAK3 inhibitory activity. nih.gov

Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs against JAK Kinases

Compound Target Kinase IC50 (nM)
6 JAK1 2900
JAK2 >10000
JAK3 1100
14c Potent JAK3 Inhibitor Data not specified

| 31 | Potent JAK3 Inhibitor | Data not specified |

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) is highly expressed in various cancers and is considered a promising target for anticancer therapies. nih.gov A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized to evaluate their biological activities against MELK. nih.gov The optimized compound, 16h , demonstrated potent inhibition of the MELK enzyme and showed excellent anti-proliferative effects on several cancer cell lines, including A549, MDA-MB-231, and MCF-7. nih.gov Further studies indicated that 16h promotes apoptosis and effectively arrests the cell cycle in the G0/G1 phase in A549 cells. nih.gov

Table 4: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs against MELK

Compound Target Kinase IC50 (nM)

| 16h | MELK | 32 |

Phosphoinositide-Dependent Kinase 1 (PDK1) is a master kinase that plays a pivotal role in the PI3K signaling pathway, which is frequently overstimulated in human cancers. nih.gov The development of PDK1 inhibitors is therefore a significant area of cancer research. nih.gov Studies have shown that triazole-containing pyrrolo-pyridine derivatives are potent PDK1 inhibitors. nih.gov Additionally, research into pyrrolopyridinylpyrimidines has identified compounds with PDK1 inhibitory activity in the low nanomolar range. nih.gov Another related series, pyrrolopyrazinylpyrimidine derivatives, also yielded potent PDK1 inhibitors, with one of the most effective compounds showing an IC50 value of 0.12 µM. nih.gov

Table 5: Inhibitory Activity of Pyrrolo-Pyridine Analogs against PDK1

Compound Class IC50 Range
Triazole containing pyrrolo-pyridine derivatives 0.5 nM - 1 µM
Pyrrolopyridinylpyrimidine derivatives Low nanomolar
TRAF2 and NCK-interacting Kinase (TNIK)

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK), a serine-threonine kinase implicated in the Wnt/β-catenin signaling pathway, which is crucial in the development of colorectal cancer. researchgate.net Molecular docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives with the TNIK receptor (PDB code: 2X7F) have been conducted to elucidate the binding mechanisms. researchgate.netimist.ma

A quantitative structure-activity relationship (QSAR) study on a series of thirty-one 1H-pyrrolo[2,3-b]pyridine compounds revealed potent TNIK inhibitory activity, with pIC50 values ranging from 7.37 to 9.92. imist.maimist.ma This research led to the design of new compounds with strong predicted activity against colorectal cancer cells. imist.ma Subsequent synthesis and in-house screening confirmed that several compounds based on this scaffold exhibit potent TNIK inhibition, with IC50 values below 1 nM. researchgate.netnih.gov Certain derivatives also demonstrated concentration-dependent inhibition of IL-2, suggesting new applications for TNIK inhibitors. nih.gov Another inhibitor, TNIK-IN-6, showed an IC50 of 0.93 μM. medchemexpress.com The research into this scaffold has provided attractive starting points for developing more selective and potent small-molecule TNIK inhibitors for therapeutic use. rsc.org

Compound Series/NameTargetActivity MetricValueReference
1H-pyrrolo[2,3-b]pyridine derivativesTNIKpIC507.37 - 9.92 imist.maimist.ma
Select 1H-pyrrolo[2,3-b]pyridine derivativesTNIKIC50< 1 nM researchgate.netnih.gov
TNIK-IN-6TNIKIC500.93 µM medchemexpress.com
Furan-2-carboxamide scaffold derivativeTNIKIC50258 nM rsc.org
Anaplastic Lymphoma Kinase (ALK)

The 7-azaindole (B17877) scaffold is a core component of novel inhibitors targeting Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose deregulation is a driver in various cancers. nih.govresearchgate.net An in-house screening of a kinase-specific library identified a 7-azaindole compound as a potent inhibitor of both wild-type (WT) ALK and the clinically relevant L1196M mutant. researchgate.net This initial compound showed enzymatic potencies of 90 nM and 141 nM against WT and L1196M ALK, respectively. researchgate.net

Further development led to a series of 7-azaindole derivatives with excellent potencies in both biochemical and cellular assays. nih.govum.edu.my X-ray crystallography of one of these compounds (7k) in complex with the ALK kinase domain (PDB ID: 4J0A) revealed a unique binding mode. researchgate.net Unlike typical ALK inhibitors like Crizotinib that occupy the ribose binding pocket, the benzyl (B1604629) group of this 7-azaindole derivative occupies the back pocket of the kinase. nih.govum.edu.myresearchgate.net This distinct binding mechanism is credited for its high potency towards ALK and its selectivity over other kinases, such as Aurora-A. nih.govum.edu.my

Compound Series/NameTargetActivity MetricValueReference
Compound 1 (7-azaindole derivative)ALK (Wild Type)IC5090 nM researchgate.net
Compound 1 (7-azaindole derivative)ALK (L1196M Mutant)IC50141 nM researchgate.net
Compounds 7b, 7m, 7nALKExcellent biochemical and cellular potency nih.govresearchgate.net
c-Met Kinase

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed and evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a significant role in oncogenesis. nih.govsemanticscholar.org A series of novel 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated, with some compounds showing potent c-Met inhibition. nih.gov For instance, compound 9 from one study displayed a strong c-Met kinase inhibition with an IC50 of 22.8 nM. nih.gov

Another study focusing on 7-azaindole derivatives bearing a dihydropyridazine (B8628806) moiety also reported compounds with moderate to excellent potency. researchgate.net The most promising analog in this series, compound 34, exhibited a c-Met IC50 of 1.06 nM. researchgate.net Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups at specific positions was a key factor in improving inhibitory activity. researchgate.netresearchgate.net Docking studies of these compounds with the c-Met kinase have shown potential interactions with key residues such as Asp1222 and Tyr1230. nih.gov

Compound Name/SeriesTargetActivity MetricValueReference
Compound 9 (1H-pyrrolo[2,3-b]pyridine derivative)c-MetIC5022.8 nM nih.gov
Compound 34 (7-azaindole-dihydropyridazine derivative)c-MetIC501.06 nM researchgate.net
Compound 59 (2,3-diaryl-7-azaindole)c-MetIC5040 nM nih.gov
Compound 64 (benzofurazan analogue)c-MetIC509 nM nih.gov
Phosphodiesterase 4B (PDE4B)

The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop selective and potent inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme that regulates inflammatory processes by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). figshare.comresearchgate.net Selective inhibition of the PDE4B subtype is considered a promising therapeutic strategy for inflammatory diseases with potentially fewer side effects than pan-PDE4 inhibitors. researchgate.netresearchgate.net

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their PDE4B inhibitory activity. figshare.com From this series, compound 11h emerged as a potent, PDE4B-preferring inhibitor. This compound significantly inhibited the release of tumor necrosis factor-alpha (TNF-α) from macrophages stimulated by pro-inflammatory agents. figshare.com The selectivity of compound 11h against a panel of central nervous system receptors makes it a strong lead for further optimization in the context of CNS diseases. figshare.com

Compound Name/SeriesTargetKey FindingsReference
Compound 11h (1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative)PDE4BPotent and selective PDE4B-preferring inhibitor; significantly inhibited TNF-α release. figshare.com
Ronomilast (ELB353) (1H-pyrrolopyridine core)PDE4IC50 = 3 nM; effective in inhibiting LPS-induced pulmonary neutrophilia. mdpi.com
Receptor-Interacting Protein Kinase 1 (RIPK1)

Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and programmed cell death (necroptosis). nih.govnih.gov The kinase activity of RIPK1 is a therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. nih.govfrontiersin.org

Compounds using a 5-phenyl-pyrrolo[2,3-b]pyridine heterocycle function as hinge binders in the kinase domain of RIPK1. nih.gov Structure-activity relationship studies have shown that small, electron-withdrawing substituents, such as a 3-trifluoromethyl group, on a urea (B33335) moiety attached to the benzene (B151609) ring significantly enhance inhibitory activity. nih.gov One such compound demonstrated high potency with an IC50 of 0.032 µM in a binding assay and 0.079 µM in a cellular assay. nih.gov The mechanism involves the inhibitor binding to a unique hydrophobic pocket in the allosteric regulatory domain of RIPK1, leading to highly selective inhibition. nih.gov

Compound FeatureTargetActivity MetricValueReference
5-phenyl-pyrrolo[2,3-b]pyridine with 3-trifluoromethyl substitutionRIPK1IC50 (FP binding)0.032 µM nih.gov
5-phenyl-pyrrolo[2,3-b]pyridine with 3-trifluoromethyl substitutionRIPK1IC50 (ADP-Glo)0.032 µM nih.gov
5-phenyl-pyrrolo[2,3-b]pyridine with 3-trifluoromethyl substitutionRIPK1IC50 (U937 cells)0.079 µM nih.gov

G-Protein Coupled Receptor (GPCR) Modulation

The 1H-pyrrolo[2,3-b]pyridine scaffold is also a key structural motif for ligands that modulate G-Protein Coupled Receptors, specifically the dopamine (B1211576) D4 receptor.

Dopamine D4 Receptor Antagonism Mechanisms

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective antagonists for the human dopamine D4 receptor, a target of interest for treating neuropsychiatric disorders like schizophrenia. nih.govnih.gov

The compound 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine, also known as L-745,870, was identified as an antagonist with high affinity and selectivity for the D4 receptor. nih.govnih.gov Synthesis and structure-activity relationship studies of various 7-azaindole derivatives have shown that the highest affinity and selectivity for the D4 receptor are found in the 3-aminomethyl-7-azaindole series. nih.gov Another study on piperazinylmethyl substituted azaindoles reported a derivative with a Ki value of 2.0 nM for the D4 receptor. nih.gov

Computational studies suggest that antagonists, in general, engage more amino acid residues in the D4 receptor binding site than agonists, potentially forming more stable complexes. mdpi.com A key distinguishing feature for antagonists is the presence of repulsive interactions with the S5.46 residue of the receptor. mdpi.com Despite promising preclinical data suggesting that D4 antagonists could be effective antipsychotics with fewer side effects, L-745,870 was found to be ineffective in clinical trials for schizophrenia. nih.gov

Compound Name/SeriesTargetActivity MetricValueKey Mechanistic FeatureReference
L-745,870Dopamine D4 ReceptorHigh affinity and selectivityAntagonist nih.govnih.gov
Piperazinylmethyl substituted pyrazolo[1,5-a]pyridine (B1195680) (azaindole derivative)Dopamine D4 ReceptorKi2.0 nMAntagonist nih.gov
General AntagonistsDopamine D4 ReceptorN/AEngage more residues than agonists; repulsive interactions with S5.46 mdpi.com

Non-Kinase Enzyme Inhibition

While much research has focused on the kinase inhibitory properties of the 1H-pyrrolo[2,3-b]pyridine scaffold, its derivatives have also been identified as potent inhibitors of other enzyme classes, notably proteases.

Human Neutrophil Elastase (HNE) Inhibition Mechanisms

The 1H-pyrrolo[2,3-b]pyridine nucleus has been identified as a novel and suitable scaffold for the development of inhibitors against Human Neutrophil Elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. Mechanistic studies, including molecular docking, have provided insights into the specific interactions between these derivatives and the HNE active site.

A key structural feature for potent HNE inhibition is an unsubstituted position 2 on the pyrrolo[2,3-b]pyridine ring; modifications at this position typically lead to a loss of inhibitory activity. Conversely, the introduction of various substituents at position 5 is generally well-tolerated, with many derivatives retaining significant potency (IC50 values ranging from 15–51 nM). This suggests that bulky or lipophilic groups at the 5-position can interact favorably with a large pocket within the enzyme's active site, facilitating the formation of the Michaelis complex.

Molecular docking analyses have further elucidated this interaction, proposing that highly active inhibitors adopt a geometry that is favorable for the formation of a Michaelis complex between the carbonyl group of the ligand and the Ser195 residue in the HNE catalytic triad (B1167595). The efficiency of this interaction is also dependent on the length of the proton transfer channel within the catalytic triad and the specific orientation of the ligand, which is stabilized by hydrogen bonding.

Nucleic Acid Interactions (e.g., DNA Binding)

Direct covalent binding to DNA is not the primary mechanism of action for most 1H-pyrrolo[2,3-b]pyridine derivatives. However, studies on the broader class of 7-azaindoles reveal that this scaffold can be involved in nucleic acid interactions through various direct and indirect mechanisms.

For instance, a platinum-based complex incorporating a 1-methyl-7-azaindole ligand, designed as an analog to the anticancer drug cisplatin, demonstrated increased efficiency in cisplatin-resistant cancer cells. This enhanced activity was associated with a higher level of cellular DNA platination, suggesting the azaindole moiety may facilitate the complex's interaction with and binding to DNA.

Furthermore, the 7-azaindole structure has been used as a fluorescent probe by synthetically replacing purine (B94841) bases within DNA oligonucleotides. This indicates a structural compatibility that allows it to be physically incorporated into the nucleic acid backbone. Other derivatives, such as 7-azaindole-1-carboxamide, function by inhibiting poly(ADP-ribose)polymerase protein-1 (PARP-1), an enzyme critical for DNA repair and the maintenance of DNA integrity. This represents an indirect interaction with nucleic acid-related processes, where the compound targets a key protein in the DNA damage response pathway rather than the DNA itself.

Cellular Mechanistic Studies of this compound Derivatives

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives is often linked to their profound effects at the cellular level, where they can modulate cell growth, induce programmed cell death, and impede the physical movement and spread of cancer cells.

Cell Proliferation and Cell Vitality Modulation

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant effects on the proliferation and viability of various cell types. The specific outcome of treatment often depends on the cellular context and the specific substitutions on the heterocyclic core.

One such derivative, compound 4h , was shown to be a potent inhibitor of fibroblast growth factor receptors (FGFRs) and effectively inhibited the proliferation of 4T1 breast cancer cells. nih.govrsc.org Another compound, 14c , which targets Janus kinase 3 (JAK3), displayed immunomodulatory effects by inhibiting the proliferation of T cells stimulated by interleukin-2. researchgate.net

Interestingly, the antiproliferative mechanism is not always direct. The CSF-1R inhibitor III-1 had minimal effect on the viability and proliferation of MC-38 cancer cells when administered alone. However, when cancer cells were co-cultured with macrophages that had been treated with III-1 , a significant inhibition of cancer cell proliferation and viability was observed, indicating an indirect, immune-mediated mechanism of action.

Apoptosis Induction and Cell Cycle Arrest Pathway Elucidation

A primary mechanism through which 1H-pyrrolo[2,3-b]pyridine derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle.

For example, the FGFR inhibitor 4h was found to induce apoptosis in 4T1 breast cancer cells. nih.govrsc.org The CSF-1R inhibitor III-1 also promoted tumor cell apoptosis, but did so by regulating the activity of macrophages. When MC-38 cancer cells were cultured in a medium conditioned by M2 macrophages previously treated with III-1 , a significant increase in tumor cell apoptosis was detected.

Studies on structurally related pyrrolopyrimidine compounds provide further mechanistic insight that may be applicable to this class. A pyrrolo[2,3-d]pyrimidine derivative, 5k , was found to induce cell cycle arrest at the G0-G1 phase in HepG2 cells. This arrest was accompanied by molecular changes indicative of apoptosis, including the upregulation of the pro-apoptotic proteins Caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. Another related compound, a 1H-pyrrolo[3,2-c]pyridine derivative (10t ), was shown to cause cell cycle arrest in the G2/M phase, which subsequently led to apoptosis.

Inhibition of Cell Migration and Invasion Processes

The metastatic spread of cancer is driven by the ability of tumor cells to migrate and invade surrounding tissues. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to interfere with these critical processes.

Research has demonstrated that the potent FGFR inhibitor, compound 4h , significantly inhibited both the migration and invasion of 4T1 breast cancer cells in vitro. nih.govrsc.org This suggests that beyond its effects on proliferation and survival, this class of compounds can also directly target the cellular machinery responsible for cell motility, representing a crucial mechanism for potentially controlling cancer metastasis.

Data Tables

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound Target IC50 (nM) Cell Line Effect
4h FGFR1 7 4T1 Inhibition of proliferation, migration, and invasion; Apoptosis induction
FGFR2 9
FGFR3 25
14c JAK3 5.1 IL-2 Stimulated T-cells Inhibition of proliferation

Immunomodulatory Effects and Cytokine Release Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent immunomodulators, primarily through the inhibition of the Janus kinase (JAK) family. nih.govresearchgate.net JAKs are critical intracellular tyrosine kinases that transduce signals from cytokine and growth factor receptors on the cell membrane to the nucleus, playing a pivotal role in immune cell activation, proliferation, and function. nih.govnih.gov

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary target for these compounds. nih.gov Cytokines, such as Interleukin-2 (IL-2), bind to their receptors, leading to the activation of associated JAKs. nih.gov Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammatory and immune responses. nih.gov

By inhibiting JAKs, 1H-pyrrolo[2,3-b]pyridine derivatives can effectively block this signaling cascade. A key focus of research has been on JAK3, which is predominantly expressed in lymphoid cells and is crucial for the signaling of several cytokines that use the common gamma chain receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. nih.govnih.gov Inhibition of JAK3, often in concert with JAK1, disrupts the IL-2 signaling pathway, which is essential for T-cell proliferation and activation. researchgate.net This mechanism effectively suppresses the immune response, demonstrating the potential of these compounds in managing immune-mediated diseases. nih.govnih.gov

Research has led to the identification of specific derivatives with potent inhibitory activity. For instance, compound 14c , a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, was identified as a potent and moderately selective JAK3 inhibitor. researchgate.netnih.gov In cellular assays, this compound demonstrated a significant immunomodulating effect by inhibiting IL-2-stimulated T-cell proliferation. researchgate.netnih.gov Similarly, compound 31 from another series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamides also showed potent JAK3 inhibitory activity and a corresponding potent immunomodulating effect on T-cell proliferation stimulated by IL-2. nih.gov

Table 1: Immunomodulatory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
CompoundTargetActivity (IC50, nM)Cellular EffectReference
14cJAK35.1Inhibition of IL-2-stimulated T-cell proliferation researchgate.net
14cJAK147- researchgate.net
14cJAK230- researchgate.net
31JAK3Potent (specific value not provided)Inhibition of IL-2-stimulated T-cell proliferation nih.gov

Biochemical Pathways Affected by this compound Derivatives

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows its derivatives to interact with a range of biochemical pathways beyond JAK-STAT signaling. nih.govmdpi.com Structural modifications to the core molecule have yielded inhibitors of other critical enzyme families, including fibroblast growth factor receptors (FGFRs) and NADPH oxidase 2 (NOX2).

Fibroblast Growth Factor Receptor (FGFR) Pathway: The FGFR signaling pathway is crucial for various physiological processes like cell proliferation, migration, and angiogenesis. nih.gov Aberrant activation of this pathway is linked to the progression of several cancers. nih.govrsc.org Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR kinases. nih.govuq.edu.au These compounds typically act as ATP-competitive inhibitors, where the 1H-pyrrolo[2,3-b]pyridine core forms key hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding site. nih.gov This interaction blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades such as RAS–MEK–ERK and PI3K–Akt. nih.gov For example, compound 4h was identified as a potent pan-FGFR inhibitor with significant activity against FGFR1, 2, and 3. nih.govrsc.org

NADPH Oxidase 2 (NOX2) Pathway: The NOX2 enzyme is a key source of reactive oxygen species (ROS) in immune cells like microglia. mdpi.commdpi.com Overproduction of ROS contributes to oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases. mdpi.com A series of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective NOX2 inhibitors. mdpi.comnih.gov Compounds such as GSK2795039 act as competitive inhibitors at the NADPH binding site, preventing the enzyme from generating superoxide (B77818) radicals. mdpi.com By inhibiting NOX2, these derivatives can prevent amyloid-beta-induced oxidative stress and microglial activation, thereby reducing neuroinflammation. mdpi.commdpi.com

Table 2: Inhibition of Biochemical Pathways by 1H-Pyrrolo[2,3-b]pyridine Derivatives
CompoundTarget PathwaySpecific TargetActivity (IC50, nM)Reference
4hFGFR SignalingFGFR17 nih.govrsc.org
4hFGFR SignalingFGFR29 nih.govrsc.org
4hFGFR SignalingFGFR325 nih.govrsc.org
GSK2795039NOX2 PathwayNOX2Potent (specific value not provided) mdpi.commdpi.com
NCATS-SM7270NOX2 PathwayNOX2Potent (specific value not provided) mdpi.com
IMBIOC-1NOX2 PathwayNOX2Potent (specific value not provided) mdpi.com

Investigation of Tautomeric Forms (e.g., Pyridinone Tautomerism) and Their Biological Implications for this compound

The chemical structure of this compound allows it to exist in different tautomeric forms, a phenomenon that can have significant biological implications. nih.govfrontiersin.org Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For this compound, the key equilibrium is between the 6-hydroxy-pyridine (enol) form and the 1H-pyrrolo[2,3-b]pyridin-6(7H)-one (keto or pyridinone) form.

This pyridinone tautomerism is crucial in medicinal chemistry, as the two forms possess different physicochemical properties and hydrogen bonding capabilities. frontiersin.orgnih.gov The enol form (-OH) has a hydrogen atom that can act as a hydrogen bond donor. In contrast, the keto form (=O) presents a carbonyl oxygen that is a hydrogen bond acceptor, while the adjacent ring nitrogen (N7-H) becomes a hydrogen bond donor. frontiersin.orgnih.gov

This difference is highly relevant for the biological activity of kinase inhibitors, which often rely on specific hydrogen bonding patterns for their affinity and selectivity. depositolegale.it The 7-azaindole scaffold is known to interact with the hinge region of kinase ATP-binding sites, forming two critical hydrogen bonds: the pyrrole (B145914) N-H acts as a donor, and the pyridine (B92270) N7 acts as an acceptor. pharmablock.comdepositolegale.it The tautomeric state of a substituent at the 6-position can influence the electronic properties of the ring system and provide additional interaction points.

The ability to switch between a hydrogen bond donor (in the 6-ol form) and a hydrogen bond acceptor (in the 6-one form) can alter the binding mode or affinity of the molecule to its target protein. nih.gov The predominant tautomeric form can be influenced by the physiological environment (e.g., pH, solvent polarity) within a biological system. frontiersin.org Therefore, understanding and controlling the tautomeric equilibrium is a critical aspect of drug design, as the selection of a specific tautomer can be crucial for achieving the desired interaction with a biological target and, consequently, the desired pharmacological effect. nih.govfrontiersin.org While direct studies on the tautomerism of this compound are limited, the principles derived from related structures like 7-hydroxyquinoline (B1418103) and 2-pyridone underscore its potential importance. researchgate.netbeilstein-journals.org

Structure Activity Relationship Sar Studies and Molecular Design of 1h Pyrrolo 2,3 B Pyridin 6 Ol Analogs

Systematic Chemical Modification of the 1H-Pyrrolo[2,3-b]pyridine Core Structure

The 1H-pyrrolo[2,3-b]pyridine scaffold offers multiple sites for chemical modification, including the C2, C3, C4, C5, and C6 positions on the bicyclic ring, as well as the N1 nitrogen of the pyrrole (B145914) ring. jst.go.jpdepositolegale.it The development of elegant and efficient synthetic techniques for the functionalization of this core has been an active area of research, significantly aided by advances in metal-catalyzed chemistry. rsc.org

Systematic modification often begins with the synthesis of a core intermediate, which is then elaborated. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was used as a starting material, which was then reacted with various aldehydes to introduce substituents at the C3 position. nih.gov Similarly, the creation of Cell division cycle 7 (Cdc7) inhibitors started from 5-fluoro-7-azaindole, which underwent acylation at the C3 position as a key step. mdpi.com

Common strategies for modifying the core structure include:

Acylation and Alkylation: These reactions are frequently employed at the C3 position to introduce a variety of side chains.

Metal-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling is a standard method used to introduce aryl or heteroaryl groups at halogenated positions of the azaindole ring, such as C4 or C5. mdpi.com

C-H Bond Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering more direct and efficient routes to novel analogs without the need for pre-functionalized starting materials. rsc.org

N-Protection/Deprotection: The pyrrole nitrogen (N1) is often protected, for example with a phenylsulfonyl group, to control reactivity during subsequent modification steps at other positions, followed by deprotection to yield the final compound. mdpi.comijper.org

These systematic approaches allow chemists to build libraries of compounds where one specific position is varied at a time, enabling a clear understanding of how each part of the molecule contributes to its biological activity.

Elucidation of Substituent Effects at Specific Positions (e.g., C2, C3, C4, C5, C6, N1) on Biological Activity

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have provided detailed insights into these relationships for various biological targets.

C2 Position: Substitution at the C2 position can significantly influence the binding orientation of the molecule within a kinase active site. jst.go.jp In what is termed the "normal" binding mode, the C2 position is directed towards the gatekeeper residue, and bulky substituents at this position can cause steric hindrance. Conversely, in a "flipped" binding mode, this position faces a more solvent-exposed region, which can better accommodate substituents. jst.go.jp

C3 Position: The C3 position is a common point of modification and is often crucial for potency. In the development of PI3K inhibitors, varying the groups at the C3 position led to the identification of highly potent compounds. nih.govresearchgate.net For example, replacing a phenyl group with a pyridine (B92270) group at this position resulted in a pronounced increase in potency against PI3Kγ. nih.gov Similarly, for inhibitors of maternal embryonic leucine (B10760876) zipper kinase (MELK), optimization of the 3-substituent was key to achieving potent enzyme inhibition. nih.gov

C4 Position: The introduction of a cyclohexylamino group at the C4 position of certain 1H-pyrrolo[2,3-b]pyridine derivatives led to a significant increase in Janus kinase 3 (JAK3) inhibitory activity. researchgate.net

C5 Position: The C5 position has been shown to be critical for activity against FGFR. Docking studies revealed that the C5 position is close to the amino acid residue G485 in the FGFR1 kinase domain. rsc.org Introducing a trifluoromethyl group at this position, which can act as a hydrogen bond acceptor, was found to be a crucial factor in improving the inhibitory activity. nih.govrsc.org

C6 Position: The nature of the substituent at the C6 position can also modulate activity. For instance, studies on fungicidal 7-azaindoles showed that various substitutions at this position influenced their activity against Pyricularia oryzae. acs.org

N1 Position: While often used for synthetic handles, the pyrrole NH at the N1 position plays a vital role in target binding, typically acting as a hydrogen bond donor to the hinge region of kinases. jst.go.jpdepositolegale.it

Table 1: Effect of Substituents on Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs
TargetPosition ModifiedSubstituentEffect on Activity (IC50/EC50)Reference
FGFR1C5-H2060 nM nih.gov
FGFR1C5-CF37 nM nih.gov
PI3KγC3PhenylPotent nih.gov
PI3KγC3Pyridine0.5 nM (Exceptionally Potent) nih.gov
Cdc7 KinaseC3(Z)-2-phenyl-5-ylmethylene-3,5-dihydro-4H-imidazol-4-oneModerate nih.gov
Cdc7 KinaseC3(Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-one7 nM (Potent) nih.gov
JAK3C4-Cl1100 nM researchgate.net
JAK3C4Cyclohexylamino160 nM (Improved Potency) researchgate.net

Rational Design of 1H-Pyrrolo[2,3-b]pyridin-6-ol Derivatives Based on Advanced Molecular Modeling

Advanced molecular modeling techniques are indispensable tools for the rational design of novel 1H-pyrrolo[2,3-b]pyridine derivatives. These computational methods provide insights into how ligands bind to their target proteins, guiding the design of new molecules with improved potency and selectivity.

Molecular Docking: This is one of the most frequently used techniques. Docking studies predict the preferred orientation of a ligand when bound to a target to form a stable complex. For example, to improve FGFR inhibitors, docking analysis showed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the hinge region of the receptor. nih.gov This analysis also revealed that introducing a hydrogen bond acceptor at the C5-position could form a favorable interaction with a nearby glycine (B1666218) residue, a hypothesis that was confirmed experimentally. rsc.org Similar docking approaches have been used to rationalize the activity of derivatives targeting MELK, SARS-CoV-2 proteins, and Cdc7 kinase. nih.govnih.govnih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate contour maps that highlight regions where steric, electrostatic, or other properties are favorable or unfavorable for activity. ingentaconnect.comimist.ma Such models have been successfully developed for 7-azaindole (B17877) derivatives targeting Trk A kinase and TNIK, providing predictive power to guide the design of new, more potent inhibitors. ingentaconnect.comimist.ma

WaterMap Analysis: This computational tool calculates the locations and thermodynamic properties of water molecules in a protein's binding site. Understanding which water molecules are energetically unfavorable and can be displaced by a ligand provides a powerful strategy for designing higher-affinity inhibitors. This approach was used in conjunction with docking to understand substituent effects in a series of JAK3 inhibitors. researchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies in 1H-Pyrrolo[2,3-b]pyridine-Based Drug Discovery

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in this approach. In one study, it was used as a replacement scaffold to design novel PI3K inhibitors, leading to the discovery of new and potent chemical series. nih.govresearchgate.net A similar strategy was used to develop inhibitors of the SARS-CoV-2 spike protein interaction with its human receptor, where a rigid carbonyl group was introduced at the C3 position of the 7-azaindole scaffold to mimic the orientation of a known inhibitor. nih.gov

Bioisosteric Replacement: Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological properties. estranky.skcambridgemedchemconsulting.com The 1H-pyrrolo[2,3-b]pyridine core itself is a classic bioisostere of the naturally occurring indole (B1671886) and purine (B94841) ring systems. mdpi.com This fundamental similarity is a key reason for its success in medicinal chemistry.

Beyond the core scaffold, bioisosteric replacements are frequently used on the substituents. For instance, in drug design, a benzene (B151609) ring might be replaced by a pyridine ring to alter properties like solubility or the ability to form hydrogen bonds. mdpi.com This strategy can lead to significant changes in biological activity; in one example, replacing a centered benzene ring in a c-Met inhibitor with a pyridine ring resulted in a potent compound, whereas replacement with a trimethylpyridine ring abolished activity. mdpi.com Another example is the replacement of a pyridine-N-oxide moiety with a 2-difluoromethylpyridine group, which was shown to enhance the activity of a model compound. rsc.org These strategies are routinely applied in the optimization of 1H-pyrrolo[2,3-b]pyridine-based drug candidates.

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogues

Pharmacophore modeling is a cornerstone of ligand-based drug design, where a model is constructed based on the essential structural features required for a molecule to exert a specific biological activity. The 1H-pyrrolo[2,3-b]pyridine scaffold is considered a "kinase privileged fragment" because it contains a built-in pharmacophore for binding to the ATP pocket of protein kinases. jst.go.jpresearchgate.net

The key pharmacophoric features of the 7-azaindole core are:

A hydrogen bond donor (the pyrrole N-H group).

A hydrogen bond acceptor (the pyridine N7 nitrogen).

A hydrophobic aromatic surface provided by the bicyclic ring system.

This arrangement allows the scaffold to form two crucial hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the interaction of the adenine (B156593) ring of ATP. jst.go.jpdepositolegale.it

Ligand-based drug design utilizes the knowledge of such pharmacophores, often derived from a series of known active compounds, to design new molecules without requiring a high-resolution structure of the target protein. The 3D-QSAR models mentioned previously are a sophisticated form of this approach. ingentaconnect.comimist.ma By aligning a set of active 7-azaindole derivatives and analyzing their common features, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore or to guide the modification of existing compounds to better match the model's features, thereby increasing the probability of discovering novel and potent agents.

Advanced Applications of 1h Pyrrolo 2,3 B Pyridin 6 Ol in Chemical Biology and Pharmaceutical Sciences

Development of 1H-Pyrrolo[2,3-b]pyridin-6-ol as Chemical Probes for Perturbing Biological Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole (B1671886) and purine (B94841), making it an attractive framework for designing chemical probes to investigate and modulate biological processes. pharmablock.commdpi.com The development of derivatives of this scaffold as chemical probes is crucial for understanding complex biological pathways. These probes can be designed to interact with specific biomolecules, such as enzymes or receptors, thereby allowing for the study of their function and role in disease.

One of the key features of the 7-azaindole (B17877) moiety is its utility as a fluorescent probe. It can serve as an alternative to tryptophan in studying protein structure and dynamics. The 7-azaindole chromophore is red-shifted in both absorption and emission compared to tryptophan, and its fluorescence is sensitive to the solvent environment. This sensitivity can be exploited to probe the local environment within peptides and proteins. nih.gov

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors for various kinases, which are pivotal in cellular signaling pathways. mdpi.com For instance, these derivatives have been instrumental in the development of inhibitors for serum- and glucocorticoid-inducible kinase 1 (SGK-1), a kinase involved in the regulation of electrolyte balance and cell proliferation. google.comomicsonline.org The ability to design selective inhibitors based on this scaffold allows for the targeted perturbation of specific signaling cascades, providing valuable insights into their biological roles.

Therapeutic Potential of this compound Derivatives

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively leveraged in the pursuit of novel therapeutic agents across a spectrum of diseases.

Advancement as Anticancer Therapeutics (e.g., Acute Myeloid Leukemia, Breast Cancer)

Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as promising candidates for anticancer therapy, with significant research focused on their application in both hematological malignancies and solid tumors.

In the context of Acute Myeloid Leukemia (AML) , a common and aggressive form of blood cancer, research has centered on the development of Fms-like tyrosine kinase 3 (FLT3) inhibitors. pjps.pk Mutations in FLT3 are prevalent in AML and are associated with a poor prognosis. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FLT3 inhibitors. pjps.pksigmaaldrich.com One such compound, CM5, demonstrated significant inhibition of both FLT3 and its internal tandem duplication mutant (FLT3-ITD). pjps.pk Furthermore, CM5 exhibited potent inhibitory activity against FLT3-dependent human AML cell lines, MOLM-13 and MV4-11. pjps.pk

CompoundTargetActivityCell LineIC50 (µM)
CM5FLT3, FLT3-ITD57.72% and 53.77% inhibition at 1 µM, respectivelyMOLM-130.75
MV4-110.64

In Breast Cancer research, the focus has been on targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often abnormally activated in various tumors. researchgate.netnih.govnih.govrsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. researchgate.netnih.gov Compound 4h from this series showed potent inhibitory activity against FGFR1, 2, and 3. researchgate.netnih.gov In vitro studies demonstrated that compound 4h could inhibit the proliferation of the 4T1 breast cancer cell line and induce apoptosis. researchgate.netnih.gov It also significantly hindered the migration and invasion of these cancer cells. researchgate.netnih.gov Additionally, platinum(II) complexes incorporating halogeno-substituted 7-azaindole have shown significant in vitro anticancer effects against breast adenocarcinoma (MCF7) cell lines. nih.gov

CompoundTargetFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4hFGFR1, 2, 37925712

Prospects as Anti-inflammatory and Immunomodulatory Agents (e.g., for Organ Transplantation)

The 1H-pyrrolo[2,3-b]pyridine scaffold is a promising foundation for the development of novel anti-inflammatory and immunomodulatory agents. A significant area of research has been the targeting of Janus kinases (JAKs), which play a crucial role in mediating inflammatory and immune responses. nih.govresearchgate.net

Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as immunomodulators targeting JAK3, with potential applications in treating immune diseases such as those leading to organ transplant rejection. pharmablock.comnih.govresearchgate.net Modifications to the core structure, such as the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, have led to a significant increase in JAK3 inhibitory activity. nih.govresearchgate.net Compound 14c was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. nih.govresearchgate.net Further optimization led to compound 31, which exhibited potent JAK3 inhibitory activity and prolonged graft survival in a rat cardiac transplant model. pharmablock.com

CompoundTargetKey FeatureBiological Effect
14cJAK3Potent and moderately selective inhibitorImmunomodulating effect on T cell proliferation
31JAK3Potent inhibitor with good metabolic stabilityProlonged graft survival in a rat cardiac transplant model

Role in Neurodegenerative Disease Research (e.g., Parkinson's Disease, Alzheimer's Disease)

The exploration of 1H-pyrrolo[2,3-b]pyridine derivatives has extended to the challenging field of neurodegenerative diseases.

In Parkinson's Disease (PD) research, a common neurodegenerative disorder, efforts have been made to develop inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), as mutations in the LRRK2 gene are linked to a late-onset form of PD. tcichemicals.com While not directly derivatives of this compound, structurally related indazole derivatives are being investigated as LRRK2 inhibitors for the treatment of Parkinson's disease. tcichemicals.com

In the context of Alzheimer's Disease (AD) , characterized by the accumulation of β-amyloid (Aβ) plaques in the brain, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as imaging agents for the detection of these plaques. nih.gov For example, 5-[¹⁸F]fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine ([¹⁸F]MK-3328) has been identified as a promising PET agent for visualizing Aβ plaques. nih.gov Additionally, derivatives based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have been developed as inhibitors of NADPH oxidase 2 (NOX2), an enzyme implicated in the oxidative stress associated with AD. nih.gov Compounds such as GSK2795039 and IMBIOC-1 have shown protective effects against amyloid-beta-induced oxidative stress in microglial cells. nih.gov

Exploration for Anticonvulsant and Analgesic Applications

The therapeutic potential of the 7-azaindole core extends to neurological conditions such as epilepsy and pain management.

In the search for new anticonvulsant agents with low neurotoxicity, a series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives have been synthesized and evaluated. nih.govresearchgate.net Several of these compounds, namely 4i, 4p, and 5k, showed significant anticonvulsant activities in a pentylenetetrazole (PTZ)-induced epilepsy model, with ED₅₀ values of 30.55 mg/kg, 19.72 mg/kg, and 25.46 mg/kg, respectively. nih.govresearchgate.net These compounds were noted to have a favorable safety profile with low neurotoxicity. nih.govresearchgate.net Structure-activity relationship studies indicated that the nitrogen atom at the 7-position of the 7-azaindole ring is essential for the observed antiepileptic activity. nih.govresearchgate.net

CompoundAnticonvulsant Activity (PTZ model) ED50 (mg/kg)Neurotoxicity (Protective Index)
4i30.558.58
4p19.7210.29
5k25.467.41

For analgesic applications, various derivatives of 7-azaindole have been synthesized and evaluated for their pain-relieving properties. pjps.pkresearchgate.net Some of these compounds, when evaluated using the tail immersion method, revealed significant analgesic activity. pjps.pkresearchgate.net Furthermore, a novel 7-azaindole derivative was identified as a selective inhibitor of tropomyosin-related kinase A (TrkA), a target for the development of therapeutics for pain. mdpi.com Pyrrole (B145914) derivatives have also shown interesting anti-nociceptive profiles in models of inflammatory pain. google.com

Investigation of Antipyretic and Multi-Drug Resistance (MDR) Reversal Properties

Research into the antipyretic properties of this compound and its close derivatives is not extensively documented in publicly available scientific literature.

In the area of Multi-Drug Resistance (MDR) in cancer, which is a major obstacle to successful chemotherapy, the potential of 1H-pyrrolo[2,3-b]pyridine derivatives is an emerging area of interest. While direct studies on this specific scaffold for MDR reversal are limited, research on related indole-containing structures has shown promise. For instance, certain monoterpene indole alkaloid azine derivatives have demonstrated considerable MDR reversing activity by inhibiting ABC transporters like P-gp (ABCB1) and MRP1 (ABCC1). nih.gov Another related heterocyclic system, a pyrazolo[3,4-d]pyrimidine derivative, has been shown to reverse multidrug resistance mediated by the ABC transporter ABCG2/BCRP. These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including the 1H-pyrrolo[2,3-b]pyridine scaffold, may hold potential for the development of agents that can overcome MDR in cancer treatment.

Prodrug Strategies and Advanced Drug Delivery Systems for this compound Derivatives

While derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant biological activity, challenges related to their physicochemical properties, such as poor water solubility, can hinder their clinical development. frontiersin.orgmdpi.com Prodrug strategies and advanced drug delivery systems offer rational approaches to overcome these pharmacokinetic and pharmaceutical barriers. nih.govnih.gov The presence of a phenolic hydroxyl group at the C6-position of the this compound core is an ideal attachment point for promoieties that can mask the parent drug's properties until it reaches the desired site of action.

Prodrug Strategies:

The design of prodrugs for phenolic compounds is a well-established strategy to enhance properties like aqueous solubility, membrane permeability, and site-specific delivery. nih.govscite.ai For derivatives of this compound, several classical and targeted prodrug designs can be envisioned.

Ester and Carbonate Prodrugs: The hydroxyl group can be readily converted into ester or carbonate linkages. These prodrugs are often designed to be cleaved by ubiquitous esterase enzymes in the plasma and tissues, releasing the active phenolic drug. For instance, attaching a solubilizing group, such as a piperazine-containing moiety, via an ester linkage has been shown to dramatically improve the aqueous solubility of other heterocyclic kinase inhibitors. frontiersin.org

Phosphate (B84403) Prodrugs: Introducing a phosphate group to the phenolic oxygen creates a phosphate ester, which is typically highly water-soluble. These prodrugs are cleaved by alkaline phosphatases, which are abundant in the body, to release the active parent molecule. This approach is a highly effective and widely used method for improving the solubility and formulation of intravenous drugs.

Targeted Prodrugs: More advanced strategies involve linking the phenolic core to moieties that are recognized by specific enzymes or transporters, particularly in cancer therapy. nih.gov A glucuronide prodrug, for example, can be designed to be selectively cleaved by β-glucuronidase, an enzyme that is often overexpressed in the tumor microenvironment. mdpi.com

Below is a table summarizing potential prodrug strategies for this compound derivatives.

Prodrug TypeLinkageCleavage MechanismPrimary Goal
Ester Prodrug EsterEsterasesImprove solubility/permeability
Carbonate Prodrug CarbonateEsterasesImprove solubility/permeability
Phosphate Prodrug Phosphate EsterAlkaline PhosphatasesEnhance aqueous solubility
Glucuronide Prodrug Etherβ-glucuronidaseTumor-specific targeting

Advanced Drug Delivery Systems:

Encapsulating derivatives of this compound into nanocarriers is another powerful strategy to improve their therapeutic index. These systems can enhance solubility, prolong circulation time, and facilitate targeted delivery to diseased tissues. mdpi.com

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. For kinase inhibitors, liposomal formulations have been developed to improve drug targeting and bioavailability. ualberta.ca

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug, protecting it from degradation and enabling controlled release. nih.gov

Polymeric Micelles: These are self-assembling nanosized core-shell structures that can solubilize poorly water-soluble drugs within their hydrophobic core, presenting a hydrophilic shell to the aqueous environment. mdpi.com

The combination of prodrug design with nanoparticle-based delivery systems represents a frontier in optimizing the therapeutic application of potent heterocyclic compounds like the derivatives of this compound. scite.ai

Development of High-Throughput Screening Assays for Identifying Potent this compound Analogs

The discovery of novel and potent analogs based on the 1H-pyrrolo[2,3-b]pyridine scaffold relies heavily on high-throughput screening (HTS). nih.govresearchgate.net HTS allows for the rapid testing of large chemical libraries against a specific biological target, enabling the identification of initial "hit" compounds for further optimization. nih.gov Given that this scaffold is a common core for kinase inhibitors, many HTS assays are designed to measure the inhibition of kinase activity. researchgate.net

Biochemical HTS Assays:

Biochemical assays utilize purified enzymes and substrates to directly measure the activity of a compound on its molecular target in a controlled, cell-free environment. These assays are robust, reproducible, and amenable to ultra-high-throughput formats.

Förster Resonance Energy Transfer (FRET) Assays: Time-Resolved FRET (TR-FRET) is a common technology for kinase assays. thermofisher.com In a typical kinase activity assay, a biotinylated substrate and a phosphospecific antibody labeled with a fluorophore (e.g., Europium) are used. Upon phosphorylation by the kinase, the antibody binds the substrate, bringing it into proximity with a second fluorophore (e.g., Streptavidin-APC), resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the signal.

Fluorescence Polarization (FP) Assays: FP assays are based on the principle that a small fluorescently labeled molecule tumbles rapidly in solution, depolarizing emitted light, while a larger molecule tumbles more slowly. In a kinase FP assay, a fluorescently labeled peptide substrate is used. When a kinase phosphorylates the substrate, a phosphospecific antibody binds to it, creating a large complex that tumbles slowly, resulting in a high FP signal. Inhibitors block the phosphorylation, keeping the FP signal low. researchgate.net

Luminescence-Based Assays: These assays often measure the amount of ATP consumed during the kinase reaction. For example, the ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced. nih.gov The luminescence signal is inversely proportional to the kinase activity.

Cell-Based HTS Assays:

Cell-based assays provide a more physiologically relevant context by measuring a compound's effect within a living cell, accounting for factors like cell permeability and off-target effects. broadinstitute.org

Cell Proliferation/Viability Assays: These are fundamental assays that measure the ability of a compound to inhibit the growth or kill cancer cells. Assays using reagents like MTT or resazurin (B115843) are commonly used to screen for cytotoxic or cytostatic effects of 7-azaindole derivatives. nih.govnih.gov

Target Engagement Assays: These assays confirm that a compound is interacting with its intended target inside the cell. Cellular thermal shift assays (CETSA) or nanoBRET™ assays can be adapted to an HTS format to measure target binding.

Reporter Gene Assays: These assays are used to measure the activity of a specific signaling pathway downstream of a target kinase. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is activated by the pathway. Inhibition of the kinase leads to a change in the reporter signal.

The following table summarizes key HTS technologies used for identifying kinase inhibitors.

Assay TechnologyPrincipleTypeKey Advantages
TR-FRET Measures phosphorylation via fluorescence resonance energy transfer between donor and acceptor fluorophores. thermofisher.comBiochemicalHomogeneous, sensitive, low background interference.
Fluorescence Polarization (FP) Measures changes in the tumbling rate of a fluorescently labeled substrate upon antibody binding. researchgate.netBiochemicalHomogeneous, cost-effective, widely applicable.
ADP-Glo™ Quantifies ADP produced in a kinase reaction via a coupled luciferase reaction. nih.govBiochemicalUniversal for any kinase, high sensitivity, broad ATP range.
Cell Viability (e.g., MTT) Measures metabolic activity as an indicator of cell viability. nih.govCell-BasedSimple, inexpensive, reflects overall cytotoxicity.
Reporter Gene Assay Measures the activity of a signaling pathway downstream of the target.Cell-BasedPhysiologically relevant, measures pathway modulation.

Challenges and Future Directions in 1h Pyrrolo 2,3 B Pyridin 6 Ol Research

Overcoming Synthetic Challenges and Achieving Scalable Production

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step processes that present significant challenges for scalable production. A primary hurdle is achieving chemoselectivity, particularly in cross-coupling reactions. nih.gov For instance, in constructing 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridines, researchers must carefully orchestrate the sequence of Suzuki–Miyaura and Buchwald–Hartwig amination reactions to avoid unintended side products. nih.gov The choice of catalyst and the use of protecting groups are critical, but the subsequent removal of these groups can introduce further complications, such as the formation of unexpected side products. nih.gov

Common synthetic strategies often rely on palladium-catalyzed cross-coupling reactions, which, while effective, can be costly and require meticulous purification to remove metal residues from the final product. nih.govmdpi.com Other established routes include modifications of classical indole (B1671886) syntheses, such as the Madelung and Fischer methods, and regioselective lithiation followed by coupling. researchgate.net

Addressing Selectivity and Potential Off-Target Effects of 1H-Pyrrolo[2,3-b]pyridin-6-ol Derivatives

A critical challenge in the development of kinase inhibitors, a major application for 1H-pyrrolo[2,3-b]pyridine derivatives, is achieving high selectivity for the target kinase over other structurally similar kinases. nih.gov Due to the conserved nature of the ATP-binding site across the human kinome, off-target binding is a common issue that can lead to undesirable side effects. nih.govpatsnap.com

Rational drug design, guided by the crystal structure of the target protein, is a primary strategy to enhance selectivity. patsnap.comacs.org By designing molecules that bind to unique features of the target's ATP pocket or exploit allosteric sites, researchers can create highly selective inhibitors. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were rationally designed as potent and highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, demonstrating over 700-fold selectivity against other members of the PIKK family. nih.gov Similarly, selective inhibitors based on the 7-azaindole (B17877) scaffold have been developed for Fibroblast Growth Factor Receptor 4 (FGFR4) and Phosphoinositide 3-kinase gamma (PI3Kγ). acs.orgnih.gov

The table below illustrates the selectivity profiles of representative 7-azaindole derivatives against various kinases, highlighting the successful application of these design strategies.

CompoundPrimary TargetOff-Targets with Significantly Lower InhibitionSelectivity Factor
Compound 25a nih.govATMPIKK family members (e.g., ATR, DNA-PK)>700-fold
Compound 12 nih.govPI3KγPI3Kα, PI3Kδ379-fold vs PI3Kα, 290-fold vs PI3Kδ
Compound 4h nih.govrsc.orgFGFR1/2/3FGFR4>28-fold vs FGFR4
Pexidartinib nih.govmdpi.comCSF1ROther kinasesHigh (S-score of 0.12 at 1 µM)

Data compiled from multiple research sources.

Future work will continue to leverage structural biology and computational modeling to design next-generation inhibitors with even greater precision, thereby minimizing the risk of off-target effects.

Advanced Pharmacokinetic and Pharmacodynamic Profiling for Lead Optimization

Transforming a potent compound into a viable drug candidate requires rigorous optimization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. danaher.compatsnap.comhistorymedjournal.com This process, known as lead optimization, evaluates a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile to ensure it can reach its target in the body at an effective concentration and for a sufficient duration. danaher.com

For 1H-pyrrolo[2,3-b]pyridine derivatives, researchers focus on improving characteristics like metabolic stability, oral bioavailability, and half-life while reducing potential liabilities. acs.org For example, the lead optimization of a 1,4-azaindole series as antimycobacterial agents successfully produced compounds with a robust pharmacokinetic profile and eliminated off-target activity on phosphodiesterase 6 (PDE6). acs.org In another study, a highly selective ATM inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold not only showed high potency but also demonstrated excellent drug-like properties, including an exceptional oral bioavailability of 147.6% in mice. nih.gov

The table below presents key pharmacokinetic parameters for an optimized 7-azaindole derivative.

CompoundSpeciesOral Bioavailability (%)Half-life (t½) (hours)
Compound 25a nih.govMouse147.6%Not Reported
Optimized 1,4-azaindole acs.orgMouse50%4.8

Pharmacokinetic parameters are essential for predicting a drug's behavior in humans.

Future lead optimization efforts will increasingly rely on predictive in silico ADMET models and advanced in vitro assays, such as those using human-derived microphysiological systems, to better forecast human pharmacokinetics and reduce reliance on animal testing. nih.gov

Exploration of Novel Therapeutic Areas and Biological Targets for this compound

The 1H-pyrrolo[2,3-b]pyridine scaffold is exceptionally versatile, with derivatives being investigated for a wide array of diseases by targeting numerous biological molecules. nih.govchemicalbook.comdntb.gov.ua While its most prominent application is in oncology as kinase inhibitors, its therapeutic potential extends to many other areas. nih.govacs.org

In cancer therapy, these compounds have been designed to inhibit a multitude of kinases implicated in tumor growth, proliferation, and angiogenesis. nih.govacs.org Beyond oncology, 7-azaindole derivatives are being explored as treatments for inflammatory diseases, viral infections, and neurological disorders. nih.govnih.gov For instance, derivatives have shown promise as inhibitors of HIV-1 reverse transcriptase and as modulators of the Orai calcium channel for treating inflammation. nih.govnih.gov

The table below summarizes the diverse range of biological targets and associated therapeutic areas for 1H-pyrrolo[2,3-b]pyridine and its analogs.

Biological TargetTherapeutic Area
Kinases
ATM nih.govOncology (Chemosensitizer)
B-Raf nih.govOncology (Melanoma)
FGFR nih.govrsc.orgOncology (Hepatocellular Carcinoma, Breast Cancer)
FLT3 nih.govOncology (Acute Myeloid Leukemia)
c-Met, ALK researchgate.netOncology
JAK3 wikipedia.orgresearchgate.netAutoimmune Diseases, Oncology
CSF1R nih.govmdpi.comOncology (Tenosynovial Giant Cell Tumors)
TNIK nih.govresearchgate.netOncology (Colorectal Cancer)
DYRK1B, DYRK2 nih.govOncology (Glioblastoma)
Non-Kinase Targets
HIV-1 Reverse Transcriptase nih.govAntiviral (HIV/AIDS)
Orai Calcium Channel nih.govAnti-inflammatory (Asthma)
HDAC6 nih.govOncology
Mixed Lineage Kinase 3 (MLK3) nih.govNeuroprotection

This table highlights the broad applicability of the 7-azaindole scaffold in drug discovery.

The ongoing exploration of new biological targets for this "privileged scaffold" is a key future direction. High-throughput screening and chemoproteomics approaches will likely uncover novel interactions and expand the therapeutic applications of this compound derivatives into uncharted medical territory.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.govnih.gov These powerful computational tools can accelerate the entire drug discovery pipeline, from initial hit identification to lead optimization. rsc.orgfrontiersin.org

De Novo Drug Design : Generative AI models can design novel 1H-pyrrolo[2,3-b]pyridine derivatives with desired properties. researchgate.netnih.govdigitalchemistry.ai By learning from vast datasets of existing molecules, these algorithms can propose new structures optimized for high potency, selectivity, and favorable ADMET properties. nih.gov

Predictive Modeling : ML models can accurately predict the biological activity and pharmacokinetic profiles of new compounds based on their chemical structure. nih.govresearchgate.netnih.govtandfonline.com This includes building sophisticated Quantitative Structure-Activity Relationship (QSAR) models to predict kinase selectivity and identify potential off-target effects, thereby reducing the need for extensive experimental screening. cas.orgresearchgate.net

Target Identification and Repurposing : AI can analyze biological data to identify new potential targets for the 1H-pyrrolo[2,3-b]pyridine scaffold or suggest repurposing existing derivatives for new diseases. nih.gov

While a QSAR study has already been applied to 1H-pyrrolo[2,3-b]pyridine derivatives to understand their activity against TNIK inhibitors, the broader application of advanced ML and AI is a significant future direction. researchgate.net By combining ML predictions with mechanistic modeling, researchers can create a powerful framework to prioritize the synthesis of the most promising candidates, ultimately saving time and resources in the quest for new medicines. frontiersin.org

Q & A

Q. What are the key structural features of 1H-Pyrrolo[2,3-b]pyridin-6-ol, and how can they be experimentally verified?

The compound consists of a fused pyrrole-pyridine ring system with a hydroxyl group at position 5. Structural verification involves nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography can resolve ambiguities in tautomeric forms or substituent positions .

Q. What synthetic routes are available for this compound, and how can purity be ensured?

A common method involves cyclization of substituted pyridine precursors under reflux with chloranil in xylene, followed by alkaline workup and recrystallization from methanol . Purity (>95%) is typically confirmed via reverse-phase HPLC with UV detection at 254 nm and elemental analysis .

Q. How should researchers handle and store this compound to prevent degradation?

Store under inert gas (e.g., argon) at –20°C in amber vials to minimize oxidation and photodegradation. Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid hydrolysis of sensitive intermediates .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound derivatives for structure-activity relationship (SAR) studies?

Introduce substituents via cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) at position 3 or 4. Catalytic systems like Pd(PPh₃)₄ in dioxane/water mixtures at 105°C enhance regioselectivity . Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate isomers .

Q. How can this compound be functionalized to enhance its bioactivity as a kinase inhibitor?

Methylation of the hydroxyl group (NaH/MeI in THF) improves metabolic stability, while introducing electron-withdrawing groups (e.g., nitro, halogen) at position 2 increases affinity for ATP-binding pockets in kinases like FGFR1. Activity is validated via enzymatic assays (IC₅₀ values <10 nM for FGFR1–3) .

Q. What analytical methods resolve contradictions in reported toxicity profiles of this compound derivatives?

Discrepancies in acute toxicity (e.g., mouse intraperitoneal LD₅₀ ranging from 490 mg/kg to undetermined) require standardized in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Cross-reference with pharmacokinetic data (CYP450 metabolism) to assess metabolic activation risks .

Q. How can metabolic pathways of this compound be elucidated to inform drug design?

Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites. LC-MS/MS detects hydroxylated or demethylated products. For phase II metabolism, incubate with UDP-glucuronic acid to identify glucuronide conjugates .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting bioactivity data arise (e.g., FGFR1 IC₅₀ variations), validate assay conditions (ATP concentration, enzyme batches) and compare with reference inhibitors (e.g., Erdafitinib) .
  • Experimental Design : For SAR studies, prioritize parallel synthesis over sequential modifications to control variables. Use QSAR models to predict logP and polar surface area for optimizing bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.